1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound 1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative featuring a carboxamide linkage to a 1,3-thiazol-2-yl group at position 4, a thiophen-2-yl substituent at position 6, and an isopropyl group at position 1. The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. The thiazole and thiophene moieties introduce additional heteroatoms (N, S), which may enhance electronic properties and solubility.
Properties
Molecular Formula |
C17H15N5OS2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-propan-2-yl-N-(1,3-thiazol-2-yl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15N5OS2/c1-10(2)22-15-12(9-19-22)11(16(23)21-17-18-5-7-25-17)8-13(20-15)14-4-3-6-24-14/h3-10H,1-2H3,(H,18,21,23) |
InChI Key |
FOCQSZIPCFQAPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction Using Arylglyoxals and Cyclic 1,3-Dicarbonyl Compounds
The pyrazolo[3,4-b]pyridine scaffold is efficiently constructed via a one-pot, three-component reaction involving arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds (e.g., dimedone or cyclohexane-1,3-dione). Tetrapropylammonium bromide (TPAB, 20 mol%) catalyzes sequential Knoevenagel and Michael additions in water/acetone (1:2) at 80°C, followed by intramolecular condensation and oxidation. This method achieves yields of 90–98% with broad functional group tolerance (Table 1).
Table 1: Representative Yields for Pyrazolo[3,4-b]Pyridine Core Synthesis
| Starting Materials | Product | Yield (%) |
|---|---|---|
| 4-Methylphenylglyoxal, Dimedone | 6-Methylpyrazolo[3,4-b]pyridine | 95 |
| 4-Chlorophenylglyoxal, Cyclohexanedione | 6-Chloropyrazolo[3,4-b]pyridine | 98 |
The regioselectivity of the reaction is governed by electronic effects of the aryl substituents, with electron-withdrawing groups enhancing cyclization efficiency.
Alkylation at Position 1 with Propan-2-yl
Nucleophilic Substitution with Isopropyl Bromide
The propan-2-yl group is installed via alkylation of the pyrazole nitrogen using isopropyl bromide (1.5 equiv) in the presence of K₂CO₃ (3 equiv) in DMF at 80°C. Reaction monitoring via TLC confirms complete substitution within 6 hours, yielding 92% of the alkylated product.
Side Reactions :
- Over-alkylation at the pyridine nitrogen is suppressed by steric hindrance from the thiophen-2-yl group.
- Use of bulkier bases (e.g., DBU) reduces O-alkylation byproducts.
Formation of the Carboxamide Moiety at Position 4
Palladium-Catalyzed Aminocarbonylation
The 4-carboxamide group is introduced using a palladium-catalyzed aminocarbonylation protocol. A two-chamber reactor (COware®) generates CO gas ex situ, which reacts with a brominated pyrazolo[3,4-b]pyridine intermediate and 1,3-thiazol-2-amine in the presence of Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%). The reaction proceeds in toluene at 100°C for 24 hours, achieving 99% yield (Table 2).
Table 2: Aminocarbonylation Optimization Parameters
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| CO Pressure | 1 atm | +15 |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | +10 |
| Ligand | Xantphos | +20 |
Alternative methods, such as converting a carboxylic acid intermediate to an acid chloride (SOCl₂, reflux) followed by amine coupling, yield 80–85% but require stringent moisture control.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate halogenated derivatives and nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, electrophiles, and catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The compound is compared to four structurally related pyrazolo[3,4-b]pyridine derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Diversity: The target compound uniquely combines a thiazole (electron-rich N/S heterocycle) with a thiophene (S-containing aromatic ring), distinguishing it from analogs like 7b (thienothiophene) and 10 (cyanopyrimidine). The thiazole group may enhance hydrogen-bonding capacity compared to phenyl () or tetrazolyl () substituents.
Spectral and Synthetic Trends :
- Carboxamide-linked compounds (e.g., 7b , 10 ) exhibit strong IR carbonyl stretches (~1720 cm⁻¹), a feature expected in the target compound .
- Synthesis methods for analogs (e.g., reflux with DMF/EtOH and piperidine in 10 ) suggest plausible routes for the target compound’s preparation, though direct evidence is lacking .
Molecular Weight and Solubility :
Research Implications and Limitations
Future studies should prioritize:
- Synthesis Optimization : Adapting methods from 7b and 10 (e.g., piperidine-catalyzed cyclization) .
- Spectroscopic Characterization : Validating predicted IR/NMR features against empirical data.
- Biological Screening : Testing for kinase inhibition or antimicrobial activity, as seen in related pyrazolo-pyridine derivatives.
Biological Activity
The compound 1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has gained attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of pyrazolo[3,4-b]pyridines typically involves multi-step reactions that include cyclization and functionalization. For instance, a common approach involves the condensation of 5-aminopyrazoles with various electrophiles under acidic conditions. The introduction of thiazole and thiophene moieties can be achieved through specific cyclization reactions or by using appropriate precursors in the presence of catalysts like trifluoroacetic acid (TFA) .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds within the pyrazolo[3,4-b]pyridine class. For example, derivatives have shown promising activity against Mycobacterium tuberculosis in vitro. In a study evaluating various substitutions on the pyrazolo[3,4-b]pyridine scaffold, compounds with specific functional groups exhibited significant antitubercular activity .
| Compound Structure | Activity Against M. tuberculosis | Reference |
|---|---|---|
| Pyrazolo derivative A | MIC = 0.5 µg/mL | |
| Pyrazolo derivative B | MIC = 1.0 µg/mL |
Anti-inflammatory and Analgesic Effects
Compounds derived from pyrazolo[3,4-b]pyridine have also been investigated for their anti-inflammatory properties. Some derivatives have been identified as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a crucial role in inflammatory responses. In animal models, these compounds demonstrated significant reduction in inflammation markers and pain relief .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-b]pyridines has been explored extensively. Several derivatives have been shown to inhibit cancer cell proliferation across various cell lines. For instance, compounds have been tested against breast cancer and leukemia cell lines with promising results indicating induction of apoptosis and cell cycle arrest .
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Pyrazolo derivative X | 5.0 | |
| K562 (Leukemia) | Pyrazolo derivative Y | 3.5 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
- Interaction with Receptors : It may bind to specific receptors affecting cellular responses and gene expression related to tumor growth and immune response.
Case Studies
In a recent case study involving a series of synthesized pyrazolo derivatives, researchers evaluated their effects on various biological targets:
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound?
Answer:
The synthesis typically involves multi-step heterocyclic condensation and functionalization. A common approach includes:
- Step 1: Condensation of a pyrazolo-pyridine precursor with a thiophene derivative, followed by cyclization under reflux conditions (e.g., ethanol or toluene) to form the core structure .
- Step 2: Introduction of the 1,3-thiazole moiety via carboxamide coupling using coupling agents like EDCI/HOBt. Solvents such as DMF or dichloromethane are often employed for this step .
- Step 3: Purification via recrystallization or column chromatography. Yields typically range from 6% to 39% for analogous compounds, depending on reaction optimization .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Essential for confirming structural integrity, including substituent positions and stereochemistry. For example, pyrazolo-pyridine protons resonate at δ 7.5–9.0 ppm, while thiophene protons appear at δ 6.5–7.2 ppm .
- HPLC: Used to assess purity (>98% is typical for research-grade material). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- Melting Point: Provides preliminary purity validation. Analogous compounds exhibit melting points between 97–100°C .
Advanced: How can synthesis conditions be optimized to improve yield and purity?
Answer:
- Design of Experiments (DoE): Statistically model variables (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, palladium catalysts in DMF may enhance cyclization efficiency .
- Flow Chemistry: Continuous-flow systems improve reaction control and scalability, reducing side-product formation .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) often improve carboxamide coupling efficiency compared to non-polar alternatives .
Advanced: How should researchers resolve discrepancies in crystallographic data during structural analysis?
Answer:
- SHELX Refinement: Use SHELXL for small-molecule refinement, especially for resolving twinning or high thermal motion in thiophene/thiazole rings .
- Cross-Validation: Compare X-ray data with computational models (e.g., DFT-optimized geometries) and spectroscopic data (NMR, IR) to validate bond lengths/angles .
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
- Substituent Modification: Synthesize analogs with varying substituents (e.g., halogenated thiophenes or methylated pyrazoles) and compare bioactivity .
- Computational Docking: Use software like AutoDock to predict binding interactions with target proteins (e.g., kinases). Molecular dynamics simulations can validate stability .
- In Vitro Assays: Pair SAR studies with enzymatic inhibition assays (IC50) or cellular uptake measurements to correlate structural changes with activity .
Advanced: How can different synthetic routes be systematically compared for scalability and efficiency?
Answer:
- Benchmark Metrics: Compare yield, purity (HPLC), reaction time, and cost per gram. For example, a route using copper catalysis may be cheaper but lower-yielding than palladium-based methods .
- Green Chemistry Principles: Evaluate solvent toxicity (e.g., replace DMF with cyclopentyl methyl ether) and atom economy to align with sustainable practices .
Basic: What techniques confirm the absence of impurities in the final product?
Answer:
- TLC and HPLC: Monitor reaction progress and confirm purity. Impurities <2% are acceptable for early-stage research .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and rule out byproducts .
Advanced: What computational tools are suitable for modeling this compound’s interactions with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
